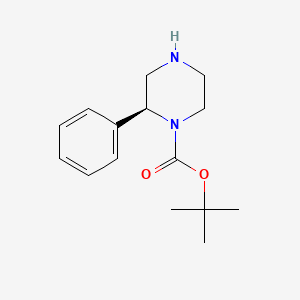

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOURBIBCQYVCC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate chemical properties

An In-depth Technical Guide to (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a "privileged scaffold," its structure incorporates a stereocenter, a bulky phenyl group, and a tert-butoxycarbonyl (Boc) protecting group.[1] This combination offers synthetic versatility and precise three-dimensional orientation, making it a valuable building block for creating complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications in modern drug discovery, intended for researchers and professionals in the field.

Physicochemical and Structural Properties

A thorough understanding of the molecule's core properties is fundamental to its application in synthetic and medicinal chemistry.

Identity and Nomenclature

-

IUPAC Name: tert-butyl (2S)-2-phenylpiperazine-1-carboxylate[2]

-

CAS Number: 1240583-48-5[3]

-

Synonyms: (S)-1-Boc-2-phenylpiperazine, tert-butyl (S)-2-phenylpiperazine-1-carboxylate[3]

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5] |

| Molecular Weight | 262.35 g/mol | [4][5] |

| Monoisotopic Mass | 262.168128 Da | [2][4] |

| Appearance | White to off-white solid | [6][7] |

| Storage | 2-8°C, Inert atmosphere | [8] |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | [4] |

| InChIKey | DVOURBIBCQYVCC-ZDUSSCGKSA-N | [2] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 2-substituted piperazines is a critical challenge. The strategy must preserve the stereochemistry of the chiral center, which is paramount for achieving selective interaction with biological targets.[9]

Retrosynthetic Analysis and Strategy

A robust and scalable synthesis often begins from a readily available chiral precursor. The most logical approach for synthesizing the (S)-enantiomer of this compound is to start from (S)-phenylglycinol. This strategy ensures that the desired stereochemistry is established early and maintained throughout the synthetic sequence.

The core of the strategy involves a four-step process:

-

Initial Protection: Selective protection of the more nucleophilic amino group of (S)-phenylglycinol.

-

Activation: Conversion of the primary alcohol into a good leaving group, typically a tosylate or mesylate, to facilitate subsequent intramolecular cyclization.

-

Cyclization: An intramolecular nucleophilic substitution reaction to form the piperazine ring.

-

Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the N1 position of the piperazine ring, yielding the final product. The Boc group is a standard protecting group in organic synthesis, allowing for selective deprotection and further functionalization at the N4 position.[10]

Synthetic Workflow Diagram

Caption: A plausible synthetic workflow for stereoselective synthesis.

Detailed Experimental Protocol: Synthesis from (S)-Phenylalaninol

This protocol describes a representative synthesis. Note: All operations should be performed in a fume hood with appropriate personal protective equipment.

-

Step 1: N-Benzylation of (S)-Phenylalaninol

-

Dissolve (S)-phenylalaninol (1.0 eq) in methanol.

-

Add benzaldehyde (1.1 eq) and stir for 1 hour at room temperature to form the imine.

-

Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated to yield the N-benzyl protected intermediate.

-

Rationale: This step protects the primary amine and sets up the subsequent cyclization.

-

-

Step 2: Aza-Michael Addition

-

Dissolve the N-benzyl intermediate (1.0 eq) in acetonitrile.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to protect the secondary amine.

-

Add ethyl acrylate (1.5 eq) and a catalytic amount of a base like DBU.

-

Stir at room temperature for 24 hours.

-

Monitor by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the Michael adduct.

-

Rationale: This key step builds the carbon backbone of the piperazine ring.

-

-

Step 3: Reductive Amination and Cyclization

-

The ester from the previous step is reduced to an aldehyde using a controlled reducing agent like DIBAL-H at -78°C.

-

The resulting aldehyde undergoes spontaneous cyclization via reductive amination in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Rationale: This sequence facilitates ring closure to form the piperazinone precursor.

-

-

Step 4: Reduction and Final Boc Protection

-

The piperazinone ring is reduced to the piperazine using a strong reducing agent like lithium aluminum hydride (LAH) in THF.

-

The N-benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C).

-

The resulting secondary amine at the N1 position is protected with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the presence of a base like triethylamine in dichloromethane (DCM).

-

The final product is purified by flash column chromatography.

-

Rationale: This final sequence yields the target compound with the required Boc protection for further synthetic utility.[1]

-

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is essential. A combination of spectroscopic and chromatographic techniques is employed.

Representative Spectroscopic Data

The following data are representative of the expected values for this class of compounds.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.40-7.20 (m, 5H, Ar-H), 4.50 (br s, 1H, CH-Ph), 4.0-2.8 (m, 7H, piperazine ring protons), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 155.0 (C=O), 140.0 (Ar-C), 129.0, 128.5, 127.0 (Ar-CH), 80.0 (C(CH₃)₃), 60.0 (CH-Ph), 50.0-40.0 (piperazine CH₂), 28.5 (C(CH₃)₃) |

| Mass Spec (ESI-MS) | m/z: 263.17 [M+H]⁺ |

| Chiral HPLC | Single peak corresponding to >98% enantiomeric excess (e.e.) using a suitable chiral stationary phase (e.g., Chiralpak AD-H). |

Analytical Workflow Diagram

Caption: Standard workflow for purification and characterization.

Protocol: Purity Determination by Chiral HPLC

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: Chiralpak AD-H column (or equivalent).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Inject the sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and any potential (R) enantiomer peaks. A successful synthesis will show a single major peak.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for synthesizing high-value pharmaceutical agents.

The 2-Arylpiperazine Scaffold in Medicinal Chemistry

The arylpiperazine motif is a cornerstone in the design of drugs targeting the central nervous system (CNS).[6] The piperazine ring acts as a constrained diamine that can interact with various receptors, while the aryl group can be modified to fine-tune potency and selectivity.[11] The presence of a chiral center at the 2-position, as in this compound, introduces a defined spatial arrangement that can drastically improve binding affinity and selectivity for a specific biological target over its enantiomer or racemic mixture.[9]

Role as a Chiral Building Block

The Boc-protected nitrogen (N1) is temporarily deactivated, allowing for selective chemical modification at the secondary amine (N4). This is a critical feature for building molecular complexity.[1] Common reactions performed at the N4 position include:

-

Buchwald-Hartwig Amination: To couple various aryl or heteroaryl groups.[11]

-

Reductive Amination: To introduce alkyl substituents.

-

Acylation: To form amides.

After modification at N4, the Boc group at N1 can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing a secondary amine that can be further functionalized. This orthogonal protection scheme provides chemists with precise control over the synthesis of complex drug candidates.

Relevance to Approved Therapeutics

While this specific intermediate may not be directly part of an approved drug, the chiral 2-substituted piperazine core is found in numerous compounds under investigation for various conditions, including:

-

Antipsychotics and Antidepressants: Many CNS drugs feature an arylpiperazine structure.[12][13]

-

Anticancer Agents: Piperazine derivatives have been shown to inhibit cancer cell proliferation.[14]

-

Anti-inflammatory Drugs: The scaffold is used in the development of novel anti-inflammatory agents.[]

Conclusion

This compound is more than a simple chemical; it is a key enabling tool for modern medicinal chemistry. Its well-defined stereochemistry, versatile protecting group strategy, and embedded privileged scaffold make it an indispensable building block for the synthesis of next-generation therapeutics. The robust synthetic and analytical protocols associated with this compound ensure its reliable application in demanding drug discovery programs, facilitating the exploration of new chemical space and the development of more selective and effective medicines.

References

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgOFeR1CsViMJYTV8OJKkrpcyerrm_nqhIWlNB0AqBD6h3Fx-G6v_E0yzpVNOrFbhhPnBQ8bu7Gnxb2pwnmtoflRKm3w9YIOeFotKl4BVRaG-eNsOQtsnjCqKrdtOuiKQEbrxXoRhHKHfEUqtSnMgcscaj4zJfAM3pdJlbTla_FaIskslgDOUZieRIwZJQl6JhVYCyZ_lf89U-D578OeOkkzzbhcXGD5b-A3jO-cn7lVo=

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-xKLEZKJuxyeSKnFn6EQ8m2w5bmxFmzNh0LL2DmGcL3IxZk41EcjYbtxyjYbwOTSlsrTyqwTKii3FhPT4EMhnAnwlctJwUsp2uVviwDvms2vqCsuuA7K3S4gFjqiJzBTKA7mU-9w3Gjb0nkC9HSZANQ27xL2yyF_AMaFZ3V_AvhgMkQSos5WUJHXMHVUrieqw0NI4UU-wysRtXTCgMcJQnFpX1MPvtRoa8pgyy4mhAveK

- 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESZd3Pkzi8_JaS1yby_HlvILafOJJOFe7-HZriqMMemfHdeTIgyz_G78sEYXYvO9ha10e0y31NlaOGbrxWNdd_qQmQck0J2bcyo2ucy0tm0M9qrO3hr-6ssGZ7IOC9pJ5LWTh3ZjmF4B8gl_ucong8

- 1-boc Piperazine - lifechem pharma. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSrR_T4w426M4ExfT-8Of33wTI1S22KO66O1G0fLTD0dYpPIT7sIFPF_eBuv3v5E0f4rlBHKjqziCMk3iCd3QGtIGFVXceseejuG8qaooXQa0yD2-ApVUTi7GFjAFdTDf6BwpiBU7_YS5JvqdDyqll3NA-

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbOikhiZRR3iswZoiYodhCn081kfaKod3cWxt26j0Q67YtqyC3HPlxyuvZRaHF7zcSqAO46VmgmpT955WImuQ6XYxU31unSVH1WwVtxyiye1q6QzhL4BOpj5gx1PeT_OF5mL6U01dMj5QmfjDfJptDMIubJCtpMrkJ8w==

- tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd7j0_VLumieuiE4ezZwy-mWvM7PFIaY1v4Pmg85MjtiGwp8Lq7QJvnhtYzrnDPtEo0HOH4DMH8K4m735NoTgS2PpHLJOX_hf51Gi4pVWFWe_Xjn_gXaA1G_yNgw5Qm4w6LlioPZwumhzgrI0h4eGficTvsEq5l9lx79e9sXLLbltyM31DiAKP-3r87A4bdRo=

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available from: https://vertexaisearch.cloud.google.

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbWp8isMYontTkh0nOd89Zw-I9-W-1PQrafDlye8nhW3bhgKHJnTFn5xllv_7vRUMWflS1fhXcgEOXqIUVBQdBQnUbG7sySJwWIDZQ1jRx2T77e34Rd4vXgwVwyTwFg_X8mxIWBD5jdYnQ8GzZ

- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLh_TiFnHpm4Ny5l6x6FjvWx-t7Y3fWUiaS-TpWijVPYs4KSknYxeKH9zWp27Pt9vvBHaQP5vL_xflk8Swi5eJDLNWabBbOsTT54rDRdHhBj7akh3mFmIhkUt-3P_hWjevTItqpj-5Znehgb2IjXo1ue3a8rIhTkZZLCQ8Q_AXisLT1g2U9XNF

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs1a9bGMYvxMJVax6OyJQIQp-cUnVoSoroB-YjLTNoWgti3lQb5700NfHmpcwSw1oRU_BVJKhDQVkmpTTvr5yc3yR0OsBJ_xmg5tKQF8PZerZYwMsJcRL5rvLcrvxKRq6K7N0Uhi2qnO0j9V6RkpXUX3QBNBaGrg9xzQ==

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxXu3ZSwczK77dyeG3fjCPqW8EA676Xh-4uHx9sGSt3s0rHinoiR2LakSofThvBEKnd7-FfikJbiKeOukSD1M4doVM14_VBWjfhVsqfX3jU9ItKOQPvCFkbLiJfaNn0gH409-Ofg5JnhlaYOnfC9-VaonJhSlhcOOFpwIr

- tert-Butyl 2-phenylpiperazine-1-carboxylate | CAS 859518-32-4 | SCBT. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8bDyAzC3p5Dr1_OvOeD017g3sFd4jEgyghkqZO_xCScPN1ENhIly7AuCwkjkfhvCG8O_WhkBwGBq1GRBsXWcu2TXN7UMHfE5u4fPQ-oFBfYF9AwQVurRuTRjmIHDZV6_rYd5ce54gBeTe5n8Uk01IrAwg4FY_Zi2EJW8LL1dnlRmSv9HfSPE8kw==

- Asymmetric Synthesis of Chiral Piperazines - R Discovery - Researcher.Life. (2007). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDnhOc2wbcn18eHBupAeLLVoeAk3TD8oAvlTKmL1wxGHSizCyEwPQezuCC1S_swMWXLtev7O0nKjcWcl-o8-MD8DH9yq79JiQizZSEc_I7QXo0LMyGKaVYEywEfijoyulSMZDkJvKEHu3Nu4uU8IsTGeoLya-VpIMfEf9xeZfChdGbLV-baeiFoHe-GrFrHZR_6kEyGryRsSAiO0CKsrQThtgFwtO47ZfKEPUQoe8G6A==

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG0J3o4pnniCrpLXEh7Y7R6WzS8U9hke2J4SPywLFzAo-FG-XMmNdXXuQJ44cRS_VomKFQv9v1AT7I5CIbpjhh1mZpmTusZj5-_u_kDALe69qAJ_WspEPHVQ==

- CAS No : 886766-60-5 | Product Name : tert-Butyl 2-phenylpiperazine-1-carboxylate. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaBTAvnXf5hXsi3JC2VflKDhYYx84SaoD9EB1I409yhqVi5mb5NQOj4jHKq3ZGAgcsXSPkvxDgRABlyFJoUOp52hiKJKNAxvvpFE9WvxeVrs0tz76kMwjXAP0wr4jtzAOO-9WSj1-YGRy2S-SJV_IU-HEI9Q42hngLjtUDxM0GhheHB-SOVCF8neRlDFzio-QxP5HsjIHqZYyAUU_s5889l4Ue106N

- Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAy7ufey1rHl02kImaah9kkK4j_f-aCRnG0fBA1Yliziz9z3xEivqvXlNFNDIjTJOXST8ec1DNf02Djcti64GBZVhg8nL3lrvuE5x1xjpid1LUVsEUT4X_vCMOmIxAxG9U2cj3zTI=

- Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2) - PubChemLite. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbxF6pYrJTaioKEkPjxc5fdzPT0gSbWkenGdgWFhyMeMMXkY8bJoKuqxv_DRRPB5q0AhWjL0T8Zyqh9MNbvxszOuqUNayBeQOQmDM-Qiq3WLmTD4Cjv7mR0X3ktNnkZa0QQNZZrq23oJy4r4YGAA==

- CAS 1240584-34-2 (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg34R1bxmUxClxISxZEHsm-dvmndK05_E7mOPEddAMVy_6-2yguz15nj20hTzLv8--LBacqWEoEGUQ8TPjRC73h07Cpk3aAvSq7rhvjT4vrt0ucgPDYcp5-irwvje9XDdmMEwG6cPdlBU1y1-1Ffsm9qHC3NGtMUZzE6Sk0k-SqIfZ6F9Ufn3HTANe3CYXXQSjbC1_uk-w-P_R8s0Zmw==

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpcmcPTYLnTlR5Nv5Ynp4iexHtpr922k_hajmtv3JewxL0begz5A4Sd281g7wz1dvolpAq8arz1i2DPKTCEk63KLx4CamIdawRgEWzS2pDC6_ouMBSqe0RtM9tqicqz2Me

- This compound - CAS:1240583-48-5 - Sunway Pharm Ltd. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfzxlKzLyIhqDFCegk0lOZQq-tUpdKrl9M8THkKdFYC0-DJWC7BOLTyVzzinCF4rPHQfpMHfrr3-D6coHhxqaiqD_gyUABsTh1mU3PHqYJWeo9NLIwidbUdQmb_DjDE_JYJjGVLw==

- tert-Butyl 2-phenylpiperazine-1-carboxylate, 98% - Lab-Chemicals.Com. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-XQO0vp3hRX4PsQulXaqeKk9_GPDop1MGImW7_osOvjjJtREDICfcKz_5-62f1ElNXwUV4AraaYj1AEdiP3jcGXOVOGD-QRtxbuCxbAUjUcnYBRg3A97yRFnbpTa_1yLEIIT0tHlG0FjNLzY99TU3VLjr-gxn3zrHC5Eieuyo9OFuqLEYsZsHNJeGHw==

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:1240583-48-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-Boc-(S)-2-phenylpiperazine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Boc-(S)-2-phenylpiperazine, with the systematic IUPAC name tert-butyl (S)-2-phenylpiperazine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure found in numerous approved therapeutic agents, often imparting favorable pharmacokinetic properties. The presence of a phenyl group at the C2 position introduces a key structural and stereochemical element, while the mono-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group allows for regioselective functionalization at the unprotected N4 nitrogen.

This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, analytical characterization, and safety considerations for N-Boc-(S)-2-phenylpiperazine (CAS 1240583-48-5). It is intended for researchers and professionals engaged in organic synthesis and drug discovery, offering field-proven insights into the handling and application of this versatile intermediate.

Physicochemical and Structural Data

Core Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (S)-2-phenylpiperazine-1-carboxylate | N/A |

| CAS Number | 1240583-48-5 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1][2][3] |

| Molecular Weight | 262.35 g/mol | [1][2][3] |

| Appearance | Off-white solid powder | [4] |

| Purity | Typically ≥97% | N/A |

| Predicted Boiling Point | 376.2 ± 30.0 °C | [5] |

| Predicted Density | 1.071 g/cm³ | [5] |

| Melting Point | Data not available | N/A |

| Specific Optical Rotation ([α]D) | Data not available | N/A |

Structural Information

| Parameter | Representation |

| 2D Structure | |

| SMILES | CC(C)(C)OC(=O)N1CCNC2=CC=CC=C2 |

| InChIKey | DVOURBIBCQYVCC-ZDUSSCGKSA-N |

Solubility and Storage

-

Solubility : While quantitative data is scarce, N-Boc-piperazine derivatives are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol.[6] Low solubility is expected in water.

-

Storage : For long-term stability, the compound should be stored sealed in a dry environment, either at room temperature or under refrigeration (2-8°C).[1][7] Storage under an inert atmosphere is recommended to prevent degradation.[7]

Synthesis and Purification

The synthesis of N-Boc-(S)-2-phenylpiperazine is typically achieved via the selective N-protection of the parent amine, (S)-2-phenylpiperazine. The Boc group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

Synthetic Workflow Overview

The logical flow for obtaining the title compound involves the protection of the more sterically accessible secondary amine of the starting material.

Caption: General workflow for the synthesis of N-Boc-(S)-2-phenylpiperazine.

Experimental Protocol: Boc Protection

This protocol is adapted from standard procedures for the N-Boc protection of secondary amines and provides a robust method for synthesizing the title compound.[8]

Materials:

-

(S)-2-phenylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (230–400 mesh)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a solution of (S)-2-phenylpiperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

-

Addition of Boc Anhydride: Cool the stirred solution to 0 °C using an ice bath. Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15-20 minutes.

-

Scientist's Insight: The reaction is performed at 0 °C to control the exotherm and minimize potential side reactions. Triethylamine acts as a base to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Trustworthiness Check: The aqueous washes are critical for removing the amine salt and any remaining water-soluble impurities, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified by flash chromatography on silica gel to yield the pure N-Boc-(S)-2-phenylpiperazine.

-

Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is typically effective.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with the chosen solvent system (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 15-20% EtOAc/Hexanes).

-

Expertise Note: The optimal solvent system should be determined beforehand using TLC. A target Rf value of ~0.3 is ideal for good separation.

-

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as an off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following section outlines the expected results from key analytical techniques.

Spectroscopic Analysis Workflow

Caption: A logical workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).[5][9]

-

¹H NMR (Proton NMR):

-

Aromatic Protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Piperazine Protons: A series of complex multiplets between δ 2.8-4.5 ppm for the seven protons on the piperazine ring. The proton at the chiral center (C2) will appear as a distinct multiplet.

-

Boc Group Protons: A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.[5]

-

-

¹³C NMR (Carbon NMR):

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected adducts would be:

| Adduct | Calculated m/z |

| [M+H]⁺ | 263.1754 |

| [M+Na]⁺ | 285.1573 |

(Note: m/z values are predicted for the (R)-enantiomer but are identical for the (S)-enantiomer).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. Expected characteristic peaks include:

-

N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ from the secondary amine.

-

C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (Boc group): A strong, sharp absorption band around 1680-1700 cm⁻¹.[5]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 1240583-48-5 is not publicly available, data from closely related N-Boc-piperazine derivatives provide a reliable basis for hazard assessment.

GHS Hazard Classification (Anticipated)

Based on analogs, the following GHS classifications are likely applicable:

| Hazard Class | Code | Statement | Source (Analog) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.

Conclusion

N-Boc-(S)-2-phenylpiperazine is a valuable chiral intermediate for synthetic chemistry. Its well-defined structure and the orthogonal reactivity afforded by the Boc protecting group make it a versatile tool for building molecular complexity. This guide has consolidated the available physicochemical data, provided robust, field-tested protocols for its synthesis and purification, outlined a comprehensive analytical strategy, and established a clear framework for its safe handling. By adhering to these guidelines, researchers can confidently and effectively incorporate this building block into their synthetic programs.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-phenylpiperazine-1-carboxylate. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Firth, et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. Retrieved from [Link]

-

Schaks, A., & Jiao, H. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-phenylpiperazine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate. Retrieved from [Link]

- Yilmaz, F., & Parlak, C. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 35-43.

-

PubChemLite. (n.d.). Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Tert-Butyl (S)-2-Methylpiperazine-1-Carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

- Feng, B., et al. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

-

CP Lab Safety. (n.d.). tert-butyl (2R)-2-phenylpiperazine-1-carboxylate, min 97%, 100 mg. Retrieved from [Link]

-

NIST. (n.d.). Benzene, tert-butyl-. NIST WebBook. Retrieved from [Link]

-

MolecularInfo. (n.d.). (R)-tert-butyl 2-phenylpiperazine-1-carboxylate molecular information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Tert-Butyl (S)-2-Methylpiperazine-1-Carboxylate: Properties, Uses, Safety Data & Supplier Information | Buy from China [pipzine-chem.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - Tert-butyl (2r)-2-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 9. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate (CAS 859518-32-4)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate, a chiral building block of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the strategic value of its structure, and its practical application in the development of complex therapeutic agents.

Strategic Importance in Drug Discovery

This compound is a heterocyclic compound featuring a piperazine core, a structure renowned for its prevalence in a multitude of FDA-approved drugs.[1][2][3][4] The piperazine moiety is considered a "privileged scaffold" because its unique physicochemical properties—including its ability to form hydrogen bonds and modulate aqueous solubility—make it a frequent component in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1][2]

This specific molecule, CAS 859518-32-4, is distinguished by three critical features that render it a high-value intermediate:

-

The (S)-Chiral Center: The stereochemistry at the C2 position is crucial for achieving specific and high-affinity interactions with biological targets, such as receptors or enzymes.[5] Chirality plays a critical role in fine-tuning receptor selectivity and pharmacological activity.[5]

-

The Phenyl Group: The lipophilic phenyl substituent at the C2 position provides a vector for potential π-stacking interactions with biological targets and serves as a key pharmacophoric element.[6]

-

Orthogonal Protection: The nitrogen atoms are orthogonally protected. The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the N4 nitrogen remains a free secondary amine. This arrangement is the cornerstone of its synthetic utility, allowing for selective and sequential chemical modifications at each nitrogen atom.[7] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, a feature that is fundamental to multi-step synthetic campaigns.[7][8]

Physicochemical and Structural Data

A precise understanding of a compound's properties is foundational to its effective use. The key identifiers and properties of this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 859518-32-4 | [9][10][11][12] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [9][10][11][12] |

| Molecular Weight | 262.35 g/mol | [9][10][11][12] |

| IUPAC Name | tert-butyl (2S)-2-phenylpiperazine-1-carboxylate | [9][13] |

| Synonyms | (S)-1-Boc-2-phenylpiperazine, N-Boc-(S)-2-phenylpiperazine | [6][9] |

| Appearance | Off-white to slight yellow solid or powder | [6][14] |

| SMILES | CC(C)(C)OC(=O)N1CCNC2=CC=CC=C2 | [9] |

| InChIKey | DVOURBIBCQYVCC-MRXNPFEDSA-N | [9] |

Synthesis Strategy: Achieving Chirality and Orthogonal Protection

The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial challenge that underscores the value of this building block. A common and effective strategy begins with readily available chiral starting materials, such as α-amino acids, to establish the desired stereocenter early in the synthetic sequence.

A practical and scalable route involves an aza-Michael addition as the key transformation to construct the piperazine ring. This approach ensures the preservation of the initial stereochemistry and installs the necessary orthogonal protecting groups for subsequent functionalization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 859518-32-4: N-1-Boc-2-Phenylpiperazine | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. calpaclab.com [calpaclab.com]

- 12. 001chemical.com [001chemical.com]

- 13. Tert-butyl (2R)-2-phenylpiperazine-1-carboxylate - C15H22N2O2 | CSSB00016995319 [chem-space.com]

- 14. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

An In-depth Technical Guide to the Structure Elucidation of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate

This guide provides a comprehensive technical overview for the definitive structure elucidation of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just procedural steps but the underlying scientific rationale for each analytical choice.

Introduction

This compound is a valuable intermediate due to the presence of a stereocenter and a differentially protected piperazine ring. The tert-butoxycarbonyl (Boc) group allows for selective functionalization at the N4 position, making it a versatile scaffold in the synthesis of complex pharmaceutical agents.[1] Accurate confirmation of its structure, including absolute stereochemistry, is paramount for ensuring the quality, efficacy, and safety of downstream products. This guide outlines a systematic approach to its synthesis and structural verification using a suite of modern analytical techniques.

Part 1: Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the preparation of the enantiopure piperazine core followed by N-Boc protection.

Synthesis of (S)-2-Phenylpiperazine

Several methods exist for the synthesis of enantiopure 2-substituted piperazines. One robust approach starts from commercially available, enantiopure amino acids, such as (S)-phenylglycine, to ensure the desired stereochemistry from the outset. This multi-step synthesis generally involves the formation of a piperazinone precursor followed by reduction.[2] An alternative, more direct method involves the asymmetric lithiation of an N-Boc piperazine using a chiral ligand like (-)-sparteine, followed by electrophilic trapping.[3][4]

N-Boc Protection of (S)-2-Phenylpiperazine

The selective protection of the N1 nitrogen of (S)-2-phenylpiperazine is a critical step. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and effective method for this transformation.[1] The reaction's selectivity is driven by the steric hindrance of the phenyl group at the C2 position, which directs the bulky Boc group to the less hindered N1 nitrogen.

Experimental Protocol: N-Boc Protection

-

Dissolution: Dissolve (S)-2-phenylpiperazine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1 M.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution to act as a proton scavenger.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

Part 2: Spectroscopic and Chromatographic Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure of this compound.

Caption: Overall workflow for the synthesis and structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the chemical environment of the protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40-7.20 | m | 5H | Phenyl-H |

| ~4.90 | br s | 1H | CH-Ph |

| ~4.10-3.80 | m | 2H | Piperazine-H (axial) |

| ~3.20-2.80 | m | 4H | Piperazine-H (equatorial) |

| ~2.00 | br s | 1H | NH |

| ~1.45 | s | 9H | t-Butyl-H |

Rationale: The phenyl protons are expected in the aromatic region (7.2-7.4 ppm). The methine proton (CH-Ph) adjacent to the phenyl group will be a broad singlet around 4.9 ppm. The piperazine protons will appear as complex multiplets due to restricted rotation caused by the bulky Boc group. The nine protons of the tert-butyl group will give a characteristic sharp singlet at approximately 1.45 ppm.[5]

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~155.0 | C=O (carbamate) |

| ~140.0 | Phenyl-C (quaternary) |

| ~129.0 | Phenyl-CH |

| ~128.0 | Phenyl-CH |

| ~127.0 | Phenyl-CH |

| ~80.0 | C(CH₃)₃ (quaternary) |

| ~55.0 | CH-Ph |

| ~45-50 | Piperazine-CH₂ |

| ~28.5 | C(CH₃)₃ |

Rationale: The carbonyl carbon of the Boc group is expected around 155 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the methyl carbons will be at approximately 28.5 ppm. The aromatic carbons will resonate in the 127-140 ppm range. The piperazine ring carbons will be in the upfield region of 45-55 ppm.[5]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

2D NMR: To aid in definitive assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.[6]

Expected Mass Spectrometric Data

| Ion | m/z (calculated) | m/z (found) |

|---|---|---|

| [M+H]⁺ | 263.1754 | ~263.18 |

| [M+Na]⁺ | 285.1573 | ~285.16 |

Fragmentation Pattern: Under collision-induced dissociation (CID), N-Boc protected piperazines typically show a characteristic loss of the tert-butyl group (56 Da) or isobutylene, and the subsequent loss of CO₂ (44 Da). For phenylpiperazines, cleavage of the C-N bonds within the piperazine ring and between the piperazine and phenyl rings are common fragmentation pathways, leading to characteristic ions.[7][8]

Caption: Predicted ESI-MS fragmentation pathway.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: Acquire the mass spectrum in positive ion mode. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe the fragmentation pattern.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is indispensable for confirming the enantiomeric purity of the synthesized compound. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers.

Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including piperazine derivatives.[9] A column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is a good starting point for method development.[10]

-

Column: Chiralpak® IC, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. To confirm the retention time of the (R)-enantiomer, a racemic sample should be synthesized and injected.

-

Analysis: Inject 10 µL of the sample. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion

The structural elucidation of this compound requires a synergistic application of synthesis, purification, and multiple analytical techniques. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently verify the identity, purity, and stereochemical integrity of this important synthetic intermediate. This rigorous characterization is a cornerstone of scientific integrity and is essential for the advancement of drug discovery and development programs.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

O'Brien, P. et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

-

Supporting Information for a relevant chemical synthesis. (n.d.). Available at: [Link]

-

White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

-

Zhu, N. et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Jain, P. et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

-

Organic Spectroscopy International. tert-Butyl 4-(2,3-diaminophenyl)piperazine-1- carboxylate. Available at: [Link]

-

Jain, P. et al. (2018). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available at: [Link]

-

Nuutinen, J. M. et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

Jain, P. et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

Introduction: The Role of N-Boc-(S)-2-phenylpiperazine in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-(S)-2-phenylpiperazine

N-Boc-(S)-2-phenylpiperazine is a chiral synthetic building block of significant interest to researchers and scientists in drug development. Its rigid piperazine core, combined with the stereocenter at the 2-position, makes it a valuable scaffold for creating structurally diverse and potent therapeutic agents. The phenyl group provides a vector for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions in multi-step syntheses.

Accurate structural verification and purity assessment are paramount in the synthesis of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous elucidation of the molecular structure of small organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectroscopic data for N-Boc-(S)-2-phenylpiperazine, offering field-proven insights into spectral interpretation, experimental best practices, and data validation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme is used for N-Boc-(S)-2-phenylpiperazine.

Caption: Molecular structure of N-Boc-(S)-2-phenylpiperazine with atom numbering.

Part 1: ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Causality Behind ¹H NMR Spectral Features

The presence of the electron-withdrawing Boc group on N4 and the phenyl group on C2 significantly influences the chemical shifts of the piperazine ring protons. Furthermore, due to the restricted rotation around the N4-C(O) amide-like bond, some protons may appear as broad signals or even as distinct sets of signals for different conformers (rotamers) at room temperature.[1] This phenomenon is a key characteristic of acylated piperazines and provides insight into the molecule's dynamic behavior in solution.[2]

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR data for N-Boc-(S)-2-phenylpiperazine, acquired in deuterochloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.25 | m | 5H | H-2', H-3', H-4', H-5', H-6' (Aromatic) |

| ~4.80 | br s | 1H | H-2 (CH-Ph) |

| ~4.10 - 3.80 | m (br) | 2H | H-3ax, H-5ax |

| ~3.20 - 2.80 | m (br) | 4H | H-3eq, H-5eq, H-6ax, H-6eq |

| ~2.00 | br s | 1H | N1-H |

| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |

Note: "br" indicates a broad signal, "m" a multiplet, and "s" a singlet. Assignments are based on data from related phenylpiperazine and N-Boc-piperazine structures.[3][4]

Detailed Spectral Interpretation

-

Aromatic Region (δ 7.40 - 7.25 ppm): The five protons on the phenyl ring typically appear as a complex multiplet in this region. Their exact chemical shifts and multiplicities depend on the specific electronic effects and coupling constants between them.[5]

-

Piperazine Ring Protons (δ 4.80 - 2.80 ppm):

-

H-2 (δ ~4.80 ppm): This methine proton, being adjacent to both the phenyl ring and the N1 nitrogen, is significantly deshielded and appears furthest downfield among the piperazine protons. Its signal is often broad due to conformational exchange.

-

H-3 and H-5 (δ ~4.10 - 2.80 ppm): These methylene protons are adjacent to the N4 atom bearing the Boc group. The electron-withdrawing nature of the carbamate deshields them. Due to the chair conformation of the piperazine ring and the potential for slow rotation around the N-Boc bond, these protons are diastereotopic and appear as complex, often broad, multiplets.

-

H-6 (δ ~3.20 - 2.80 ppm): These methylene protons are adjacent to the N1-H nitrogen. They are less deshielded than the H-3/H-5 protons.

-

-

N1-H Proton (δ ~2.00 ppm): The proton on the secondary amine typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent. It can be confirmed by a D₂O shake experiment, where it exchanges with deuterium and disappears from the spectrum.[6]

-

Boc Group Protons (δ 1.48 ppm): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp, intense singlet. This signal is a characteristic hallmark of the Boc protecting group.[4]

Part 2: ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

¹³C NMR Data Summary

The following table summarizes the expected ¹³C NMR data for N-Boc-(S)-2-phenylpiperazine in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (Boc) |

| ~142.0 | C-1' (Aromatic ipso-C) |

| ~128.8 | C-3'/C-5' (Aromatic) |

| ~127.8 | C-4' (Aromatic) |

| ~126.0 | C-2'/C-6' (Aromatic) |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~57.0 | C-2 |

| ~50.0 | C-6 |

| ~46.0 | C-3 |

| ~44.0 | C-5 |

| 28.5 | C(C H₃)₃ (Boc) |

Note: Assignments are predictive and based on established chemical shift ranges for similar functional groups.[5][7][8]

Detailed Spectral Interpretation

-

Carbonyl Carbon (δ ~155.0 ppm): The carbamate carbonyl carbon of the Boc group is significantly deshielded and appears at a characteristic downfield shift.[7]

-

Aromatic Carbons (δ ~142.0 - 126.0 ppm): The six carbons of the phenyl ring give rise to four distinct signals due to symmetry. The ipso-carbon (C-1'), attached to the piperazine ring, is the most deshielded among them.

-

Boc Quaternary Carbon (δ ~80.0 ppm): The quaternary carbon of the tert-butyl group appears at a distinct downfield position due to its attachment to an oxygen atom.[7]

-

Piperazine Ring Carbons (δ ~57.0 - 44.0 ppm): The four unique carbons of the piperazine ring appear in the aliphatic region. C-2, being attached to the phenyl group, is the most downfield. The relative shifts of C-3, C-5, and C-6 are influenced by the electronic effects of the adjacent nitrogen atoms and the Boc group.

-

Boc Methyl Carbons (δ 28.5 ppm): The three equivalent methyl carbons of the Boc group give rise to a single, intense signal in the upfield region of the spectrum.

Part 3: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. This self-validating system ensures both accuracy and trustworthiness of the results.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of N-Boc-(S)-2-phenylpiperazine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9] Using a sufficient quantity is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[10]

-

Dissolution and Filtration: Gently agitate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[6] Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that could degrade the magnetic field homogeneity and broaden the spectral lines.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is the single most important step for achieving high spectral resolution (sharp lines).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. A typical experiment involves a small number of scans (e.g., 8 or 16) and takes only a few minutes.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required, and the experiment may take from 20 minutes to several hours, depending on the sample concentration.[9]

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

-

The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

The chemical shift axis is calibrated. For CDCl₃, the residual protio-solvent peak (CHCl₃) is set to 7.26 ppm for ¹H NMR, and the CDCl₃ carbon signal is set to 77.16 ppm for ¹³C NMR.[11] This internal referencing ensures data accuracy and comparability.

-

For the ¹H spectrum, peak integration is performed to determine the relative number of protons corresponding to each signal.

-

References

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

Small molecule NMR sample preparation. Georgia State University NMR Core Facility. (2023-08-29). [Link]

-

NMR Sample Preparation. Queen Mary University of London. [Link]

-

Supplementary Information for "Enantioselective Minisci-type addition to heteroarenes". Macmillan Group - Princeton University. Nature. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. JEOL. [Link]

-

Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. (2005). [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Michigan State University, Department of Chemistry. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. (2018). [Link]

-

Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. (2018). [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. (2021). [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. (2021). [Link]

-

¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society. (2024). [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral N-BOC protected amino acids. Molecules. [Link]

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenylpiperazine(5271-26-1) 1H NMR spectrum [chemicalbook.com]

- 4. 1-BOC-Piperazine (57260-71-6) 1H NMR [m.chemicalbook.com]

- 5. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organomation.com [organomation.com]

- 7. mdpi.com [mdpi.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

The Strategic Role of Chiral Piperazines in Modern Medicinal Chemistry: An In-depth Technical Guide

Introduction: The Privileged Scaffold and the Imperative of Chirality

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. It is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] The unique physicochemical properties of the piperazine moiety, such as its basicity which allows for protonation under physiological conditions and its ability to adopt a stable chair conformation, make it an invaluable component in drug design.[1] It can enhance aqueous solubility, improve pharmacokinetic profiles, and act as a versatile linker to correctly orient pharmacophoric groups for optimal interaction with biological targets.[2][3]

While N,N'-disubstituted piperazines have been extensively utilized, the exploration of stereochemically defined, carbon-substituted piperazines represents a more recent and compelling frontier in drug discovery.[4] The introduction of one or more chiral centers onto the piperazine ring unlocks a third dimension in molecular design, profoundly influencing a compound's pharmacological and pharmacokinetic properties. As regulatory bodies increasingly demand detailed studies on individual enantiomers of chiral drugs, the development of efficient asymmetric syntheses for these scaffolds has become a critical focus for synthetic and medicinal chemists.[4] This guide provides an in-depth analysis of the synthesis, application, and strategic importance of chiral piperazines in the development of next-generation therapeutics.

The Significance of Chirality in Piperazine-Based Drug Candidates

The introduction of a chiral center into a drug molecule can have dramatic consequences for its biological activity. The two enantiomers of a chiral drug can exhibit different potency, efficacy, and even different pharmacological activities altogether. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For piperazine-containing drugs, chirality can:

-

Enhance Potency and Selectivity: A specific stereoisomer may have a much higher affinity for the target receptor or enzyme due to a more favorable three-dimensional fit. This can lead to a significant increase in potency and selectivity over other targets, thereby reducing off-target side effects.[5][6]

-

Modulate Physicochemical and Pharmacokinetic Properties: Chirality can influence a molecule's solubility, lipophilicity, and metabolic stability.[5][7] For instance, one enantiomer might be metabolized more slowly by cytochrome P450 enzymes, leading to a longer half-life and an improved pharmacokinetic profile.[8]

-

Reduce hERG Toxicity: The introduction of chiral centers has been shown to be a viable strategy for reducing cardiac toxicity associated with the blockade of the hERG potassium channel.[5][6]

A compelling example is found in the development of D3 receptor (D3R) selective agonists, where the (2S,5S) conformation of a piperazine-containing scaffold resulted in a privileged architecture with increased affinity and selectivity for the D3R.[9] This underscores the critical importance of precise stereochemical control in designing highly targeted therapeutics.

Strategic Approaches to the Asymmetric Synthesis of Chiral Piperazines

The growing demand for enantiomerically pure piperazine derivatives has spurred the development of a diverse array of synthetic strategies. These can be broadly categorized into several key approaches, each with its own advantages and limitations.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperazine core. The inherent chirality of the starting material is transferred to the final product. A practical and scalable route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in just four steps.[10]

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids [10]

-

Step 1: Amine Protection. Protect the amino group of the starting α-amino acid (e.g., with a Boc group) and the carboxylic acid (e.g., as a methyl ester).

-

Step 2: Reduction. Reduce the ester functionality to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

-

Step 3: Aza-Michael Addition. The key transformation involves an aza-Michael addition between the resulting orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.

-

Step 4: Cyclization and Deprotection. Subsequent intramolecular cyclization followed by selective deprotection affords the desired chiral 2-substituted piperazine.

Chiral Auxiliary-Based Methods

In this strategy, a chiral auxiliary is temporarily attached to an achiral piperazine precursor to direct a diastereoselective reaction. Once the desired stereocenter is established, the auxiliary is removed. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary.[4]

Catalytic Asymmetric Synthesis

Catalytic methods are highly sought after due to their efficiency and atom economy. These approaches use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

-

Asymmetric Hydrogenation: A powerful technique for the synthesis of chiral piperazines involves the asymmetric hydrogenation of prochiral pyrazine precursors. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to chiral piperazines.[11] Similarly, Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides has been shown to produce a wide range of chiral piperazines with up to 96% ee.[12]

Diagram: Catalytic Asymmetric Synthesis Workflow

Caption: General workflow for catalytic asymmetric synthesis of chiral piperazines.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [11]

-

Reaction Setup: In a glovebox, a mixture of the pyrazin-2-ol substrate, a chiral palladium catalyst (e.g., Pd(TFA)2 with a chiral phosphine ligand), and an acid additive (e.g., TsOH·H2O) is dissolved in a suitable solvent mixture (e.g., DCM/benzene) in a pressure vessel.

-

Hydrogenation: The vessel is sealed, removed from the glovebox, and charged with high-pressure hydrogen gas (e.g., 1000 psi).

-

Heating and Stirring: The reaction mixture is heated (e.g., to 80 °C) and stirred for a specified period (e.g., 24-48 hours).

-

Workup and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the enantioenriched piperazin-2-one.

-

Reduction to Piperazine: The chiral piperazin-2-one can be further reduced using a strong reducing agent like LiAlH4 to afford the corresponding chiral piperazine without loss of optical purity.[11]

-

Other Catalytic Methods: Other notable catalytic approaches include the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones and highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions.[4]

Asymmetric C-H Functionalization

Directly functionalizing the C-H bonds of the piperazine ring represents a modern and efficient strategy for creating complexity. While historically, most piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances in photoredox catalysis are enabling the direct C2-functionalization of piperazines.[13][14][15] This opens up previously unexplored chemical space for drug discovery.[4]

Chiral Piperazines in Modern Drug Discovery: Therapeutic Applications

The versatility of the chiral piperazine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. From CNS disorders to oncology, these structures are key components of numerous marketed drugs.

| Drug Name | Structure | Therapeutic Area | Role of Chiral Piperazine |

| Vortioxetine | Antidepressant | The chiral piperazine acts as a scaffold to position the aryl groups for interaction with serotonin transporters and receptors.[16] | |

| Indinavir | Antiviral (HIV) | A key intermediate in the synthesis of this protease inhibitor involves an enantiopure α-substituted piperazine.[17] | |

| Palbociclib | Oncology (Breast Cancer) | While the core piperazine is achiral, its derivatives and the synthetic routes often involve chiral intermediates to achieve the final complex structure.[2] | |

| Aripiprazole | Antipsychotic | The dichlorophenyl)piperazine moiety is a key pharmacophore for D2 receptor partial agonism.[9] |

Note: Structures are simplified representations.

Case Study: Chiral Piperazines in CNS-Acting Drugs

Piperazine derivatives are particularly prevalent in drugs targeting the central nervous system.[16][18] Many of these compounds modulate neurotransmitter systems, such as serotonin and dopamine receptors.[1] The rigid, yet conformationally adaptable, piperazine ring serves as an excellent scaffold to present key pharmacophoric elements, like aryl groups, in the precise spatial orientation required for high-affinity receptor binding. The introduction of chirality can further refine this positioning, leading to enhanced selectivity between receptor subtypes, which is often crucial for achieving the desired therapeutic effect while minimizing side effects.

Diagram: Chiral Piperazine as a Pharmacophore Scaffold

Caption: Chiral piperazine orients pharmacophores for precise receptor binding.

Challenges and Future Perspectives

Despite significant progress, challenges remain in the field. The development of catalytic methods for the enantioselective synthesis of more complex, polysubstituted piperazines is an ongoing area of research.[4] Furthermore, as our understanding of biology deepens, there is a growing need for novel chiral piperazine building blocks to explore new chemical space and target novel biological pathways.

The future of chiral piperazine synthesis will likely focus on:

-

Novel C-H Functionalization Reactions: Expanding the toolbox for direct, stereoselective modification of the piperazine core.[13][15]

-

Flow Chemistry and Automation: Implementing continuous flow processes for the safe, scalable, and efficient production of chiral piperazine intermediates.[14]

-

Biocatalysis: Utilizing enzymes to perform highly selective and environmentally friendly transformations.

Conclusion

Chiral piperazines have firmly established their role as a critical structural motif in medicinal chemistry. Their ability to confer favorable physicochemical properties and provide a three-dimensional scaffold for precise pharmacophore orientation makes them indispensable in the design of potent and selective drugs. The continued innovation in asymmetric synthesis is expanding the accessible chemical space, enabling medicinal chemists to tackle increasingly complex biological targets. As the demand for safer and more effective medicines grows, the strategic application of chiral piperazines will undoubtedly continue to be a driving force in drug discovery and development.

References

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

- Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers.

- A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Thieme.

- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications.

- A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Thieme.

- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.

- Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).

- Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. OSTI.GOV.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Medium.

- The Significance of Piperazine Derivatives in Modern Drug Discovery. Medium.